Lercanidipine 5-Desmethyl-5-Propyl Ester
Description
Contextualization as a Related Compound of Lercanidipine (B1674757)
Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. During its synthesis, various related substances, or impurities, can be formed. daicelpharmastandards.com Lercanidipine 5-Desmethyl-5-Propyl Ester is one such impurity that arises from the manufacturing process. Its formation is often attributed to a transesterification reaction, where the methyl ester group at the 5-position of the dihydropyridine ring of Lercanidipine is replaced by a propyl ester group. This can occur if propanol (B110389) is present as a solvent or reagent during the synthesis or purification stages.
Academic Significance in Impurity Profiling and Pharmaceutical Quality Control
The identification and control of impurities are critical aspects of pharmaceutical quality control. daicelpharmastandards.com Regulatory bodies worldwide mandate the comprehensive profiling of all potential impurities in a drug substance. Therefore, the study of this compound is of significant academic and industrial importance.
Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed for the detection, quantification, and control of this impurity in Lercanidipine drug substances and products. ijsr.netnih.gov The development of robust, stability-indicating analytical methods is crucial to separate and accurately measure this compound from the API and other related compounds. nih.gov These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability. jbclinpharm.org
The availability of well-characterized reference standards for this compound is essential for these analytical procedures. synzeal.com These standards are used for the identification of the impurity peak in chromatograms and for the accurate quantification of its levels in test samples. daicelpharmastandards.com
Synonymous Designations: Lercanidipine Impurity C and Lercandipine methyl propyl Impurity
In scientific literature and pharmaceutical documentation, this compound is also referred to by several synonymous designations. The most common of these are Lercanidipine Impurity C and Lercanidipine methyl propyl Impurity . synzeal.comallmpus.com This nomenclature is often used by regulatory agencies and in pharmacopeial monographs.
Detailed Research Findings
The characterization and quantification of this compound are supported by a range of scientific data, primarily from analytical chemistry studies.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester | synzeal.comallmpus.com |
| Synonyms | Lercanidipine Impurity C, Lercanidipine methyl propyl impurity | synzeal.comallmpus.com |
| CAS Number | 1797124-83-4 | synzeal.comallmpus.com |
| Molecular Formula | C38H45N3O6 | allmpus.com |
| Molecular Weight | 639.78 g/mol | allmpus.com |
Analytical Methods for Detection and Quantification:
The primary analytical technique for monitoring this compound is High-Performance Liquid Chromatography (HPLC). Various methods have been developed and validated for the purity testing of Lercanidipine, capable of separating it from its related compounds, including Impurity C.
| HPLC Method Details | Source | |
| Column | Zorbax SB C18 (50 x 4.6 mm), 1.8 µm | nih.gov |
| Mobile Phase | Gradient elution with 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 220 nm | nih.gov |
| Column | Inertsil ODS 3V (150 x 4.6 mm), C18 | ijsr.net |
| Mobile Phase | 0.1% Trifluoroacetic acid: Acetonitrile (50:50 v/v) | ijsr.net |
| Flow Rate | 1.0 mL/min | ijsr.net |
| Detection | UV at 225 nm | ijsr.net |
Properties
CAS No. |
1797124-83-4 |
|---|---|
Molecular Formula |
C38H45N3O6 |
Molecular Weight |
639.793 |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
InChI Key |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester; Lercanidipine Impurity C; |
Origin of Product |
United States |
Structural Elucidation and Chemical Identification
Definitive Chemical Nomenclature
Lercanidipine (B1674757) 5-Desmethyl-5-Propyl Ester is recognized as a propyl ester impurity of Lercanidipine. It is formed during the synthesis of Lercanidipine hydrochloride, potentially through a transesterification reaction at the 5-position of the dihydropyridine (B1217469) ring with n-propanol, which can be used as a solvent. googleapis.com This compound is also referred to as Lercanidipine Impurity C in some contexts. synzeal.comallmpus.com
The definitive chemical identifiers for Lercanidipine 5-Desmethyl-5-Propyl Ester are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | lgcstandards.com |
| Alternate Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester | synzeal.comallmpus.com |
| CAS Number | 1797124-83-4 | synzeal.comallmpus.comlgcstandards.comlgcstandards.com |
| Molecular Formula | C₃₈H₄₅N₃O₆ | synzeal.comallmpus.comlgcstandards.comlgcstandards.com |
| Molecular Weight | 639.78 g/mol | allmpus.comlgcstandards.com |
| Accurate Mass | 639.3308 | lgcstandards.comlgcstandards.com |
Spectroscopic and Chromatographic Signatures for Characterization
Analytical techniques are essential for the identification and quantification of impurities like this compound in pharmaceutical manufacturing. daicelpharmastandards.comsynzeal.com The characterization relies on a combination of chromatographic and spectroscopic methods.
Chromatographic Retention Behavior (e.g., HPLC Retention Times)
High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying impurities in Lercanidipine. daicelpharmastandards.com For this compound, its purity is often assessed by HPLC, with reference standards available at over 95% purity. lgcstandards.comlgcstandards.com
While specific chromatograms detailing its retention time are not widely published, stability-indicating HPLC methods have been developed for Lercanidipine and its related compounds. These methods are designed to separate all known impurities from the active pharmaceutical ingredient. For instance, one study on Lercanidipine degradation observed an unknown impurity at a relative retention time (RRT) of 0.91 under oxidative stress, but its identity was not confirmed as the propyl ester. nih.gov Another HPLC method for Lercanidipine hydrochloride analysis reported a retention time of approximately 4.10 minutes for the parent compound under specific conditions (Wakosil C18 column, methanol (B129727):acetonitrile (B52724) mobile phase), which would differ for its impurities. researchgate.net The retention time for this compound would be unique under defined chromatographic conditions, such as the column type, mobile phase composition, and flow rate.
Mass Spectrometric Characteristics
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural characterization of pharmaceutical impurities. daicelpharmastandards.com For this compound, the exact mass has been determined to be 639.3308. lgcstandards.comlgcstandards.com In positive-ion mode mass spectrometry, esters typically ionize to form protonated molecules ([M+H]⁺). nih.gov The fragmentation patterns under collision-induced dissociation (CID) would be expected to involve the cleavage of the ester and side chain groups, providing structural confirmation. nih.gov
UV Absorption Profiles
UV-Visible spectrophotometry is the standard detection method used in HPLC analysis of Lercanidipine and its impurities. The dihydropyridine chromophore present in the molecule is responsible for its UV absorption. Method development studies for Lercanidipine have utilized various detection wavelengths, including 220 nm, 240 nm, and 256 nm, to monitor the parent drug and its related substances. nih.govresearchgate.netjpionline.orgnih.gov this compound shares the same core chromophore as Lercanidipine and would therefore be detectable in a similar UV range.
Stereochemical Considerations (Racemic Nature)
Lercanidipine possesses a chiral center at the C4 position of the 1,4-dihydropyridine (B1200194) ring, and it is commercially used as a racemic mixture of its (R) and (S) enantiomers. researchgate.net Since this compound is a direct derivative, formed by the substitution of a methyl group with a propyl group on one of the carboxylate functions, it retains the same chiral center. Consequently, this impurity is also a racemic mixture. The chemical nomenclature, such as "(4RS)" used for the parent compound, indicates this racemic nature. nih.gov
Formation Pathways and Origins
Degradation Product Formation
Impurities in a drug substance can also arise from the degradation of the API over time or under stress conditions. While Lercanidipine (B1674757) 5-Desmethyl-5-Propyl Ester is primarily identified as a process-related impurity, understanding the degradation pathways of lercanidipine is essential for ensuring its stability and purity throughout its shelf life.
Lercanidipine is susceptible to degradation under various conditions, including light, acid, base, and oxidation. nih.govnih.govnih.gov
Photodegradation: Exposure to light, particularly UV-A radiation, is a significant degradation pathway. The primary photochemical reactions include the aromatization of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative (Dehydro Lercanidipine or Lercanidipine EP Impurity C), the formation of nitroso derivatives from the nitrophenyl group, and N-dealkylation of the side chain. nih.govsynzeal.com
Acid and Base Hydrolysis: Lercanidipine degrades under both acidic and basic conditions. nih.govjpionline.org In acidic conditions (e.g., 1 N HCl), degradation of approximately 7-8% has been observed. nih.govjpionline.org Alkaline conditions (e.g., 0.1 N NaOH) can lead to more significant degradation, with one study reporting a 44% loss of the parent drug. nih.gov The degradation pathways likely involve hydrolysis of the ester linkages.
Oxidative Degradation: The dihydropyridine ring in lercanidipine is prone to oxidation. Studies using hydrogen peroxide (H₂O₂) show significant degradation, with the formation of the pyridine analogue being a major product. nih.govnih.gov One study noted a 23.58% formation of a major unknown degradation product under oxidative stress. nih.gov
Thermal Degradation: When subjected to heat (e.g., 70-100°C), lercanidipine shows a degree of degradation, which is exacerbated by the presence of moisture. nih.govnih.gov
It is important to note that these degradation pathways primarily lead to impurities different from Lercanidipine 5-Desmethyl-5-Propyl Ester, reinforcing its origin as a process-related impurity rather than a typical degradant.
To identify potential degradation products and establish the stability-indicating nature of analytical methods, forced degradation or stress testing is performed. wisdomlib.org In these studies, the drug substance is subjected to conditions more severe than those it would typically encounter during storage and handling. jpionline.org The methodologies involve exposing the drug to various stressors and analyzing the resulting mixture, typically by High-Performance Liquid Chromatography (HPLC). nih.govnih.gov
The common conditions for forced degradation studies of lercanidipine are summarized in the table below. These studies are crucial for developing analytical methods capable of separating the intact drug from any potential impurities that may form. nih.gov
Table 2: Summary of Forced Degradation Conditions for Lercanidipine
| Stress Condition | Reagent/Method | Temperature | Duration | Observed Degradation | References |
|---|---|---|---|---|---|
| Acid Hydrolysis | 1 N HCl | 80°C | 60 minutes | 12.84% | nih.gov |
| 1 N HCl | 80°C | 1 hour | ~7% | nih.gov | |
| 0.1 N HCl | 60°C | 4 hours | 8.18% | jpionline.org | |
| Base Hydrolysis | 1 N NaOH | 50°C | 60 minutes | 6.78% | nih.gov |
| 0.1 N NaOH | Room Temp | 100 minutes | 44% | nih.gov | |
| 0.1 N NaOH | 60°C | 4 hours | 7.24% | jpionline.org | |
| Oxidation | 10% H₂O₂ | 50°C | 60 minutes | 25.84% | nih.gov |
| 3% H₂O₂ | 80°C | 1 hour | ~15% | nih.gov | |
| 3% H₂O₂ | Dark | 24 hours | 0.84% | jpionline.org | |
| Thermal | Dry Heat | 100°C | 6 hours | 16.59% | nih.gov |
| Dry Heat | 70°C | 72 hours | 6% | nih.gov | |
| Thermal/Moisture | Water Slurry | 100°C | 6 hours | 25.91% | nih.gov |
| Photolytic | UV Light | Ambient | 1.2 million lux hours | 12.84% | nih.gov |
| UV Cabinet | Ambient | 24 hours | 1.47% | jpionline.org |
Potential as a Metabolite (Chemical Perspective)
From a chemical standpoint, the formation of this compound as a potential metabolite of Lercanidipine is mechanistically plausible, primarily through enzymatic processes in the liver. Lercanidipine is known to be extensively metabolized by the cytochrome P450 enzyme CYP3A4. nih.govdrugsporphyria.net While the primary metabolic pathways for Lercanidipine involve oxidation, the chemical structure of "this compound" suggests its formation via a transesterification reaction.
This compound is recognized as a process-related impurity in the synthesis of Lercanidipine hydrochloride, where it can be formed by the transesterification of the methyl ester at the 5-position of the dihydropyridine ring with n-propanol, which may be present as a solvent. google.com In a biological context, a similar transformation could theoretically be catalyzed by enzymes.
The key metabolic enzyme for Lercanidipine, CYP3A4, is part of a superfamily of enzymes that catalyze a wide variety of oxidation reactions. mdpi.commdpi.com While direct evidence of CYP3A4-mediated transesterification of Lercanidipine is not prominently documented in scientific literature, the possibility cannot be entirely dismissed, as CYP450 enzymes are known to facilitate a vast range of biotransformations.
Alternatively, and perhaps more likely, this transformation could be mediated by other hepatic enzymes, such as carboxylesterases. These enzymes are abundant in the liver and are primarily responsible for the hydrolysis of ester-containing drugs. It is conceivable that under certain physiological conditions, these enzymes could catalyze a transesterification reaction in the presence of endogenous or exogenous propanol (B110389), leading to the formation of this compound.
Detailed research findings on the specific in vivo formation of this compound as a metabolite are limited. However, its identity as a known, characterizable chemical entity related to Lercanidipine makes it a subject of interest in comprehensive metabolic profiling. The table below summarizes the key chemical data for this compound.
Table 1: Chemical Data for this compound
| Identifier | Value | Source(s) |
| Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester | nih.gov |
| Synonym(s) | Lercanidipine Impurity C | drugsporphyria.netnih.gov |
| CAS Number | 1797124-83-4 | nih.govhiv-druginteractions.org |
| Molecular Formula | C₃₈H₄₅N₃O₆ | hiv-druginteractions.org |
| Molecular Weight | 639.78 g/mol | hiv-druginteractions.org |
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques, particularly RP-HPLC, are the standard for analyzing Lercanidipine (B1674757) and its impurities. researchgate.net These methods are valued for their ability to resolve complex mixtures and provide quantitative results with high precision and accuracy. ijsr.net The development of these methods focuses on achieving robust separation of the API from all potential process impurities and degradation products, including esters like Lercanidipine 5-Desmethyl-5-Propyl Ester. researchgate.netnih.gov
RP-HPLC is the most widely reported technique for the purity analysis of Lercanidipine. jbclinpharm.org These methods are designed to be stability-indicating, meaning they can separate the intact drug from products that may form under stress conditions such as hydrolysis, oxidation, and photolysis. nih.govwisdomlib.org
The choice of stationary phase is fundamental to achieving successful separation. For Lercanidipine and its related substances, C18 (octadecylsilyl) columns are the most frequently utilized stationary phase due to their hydrophobicity, which provides effective retention and resolution of the various compounds. ijsr.netnih.govresearchgate.net Several studies confirm the successful separation of Lercanidipine from its impurities using C18 columns of various dimensions and particle sizes. researchgate.netoup.comnih.gov
C8 (octylsilyl) columns are also a viable alternative. nih.govwisdomlib.org A study developing a stability-indicating method utilized a Chromasil YMC Pack C8 column (150 × 4.6 mm, 5µm), noting its advantages of high resolving capacity and better reproducibility. nih.gov The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.
Table 1: Examples of Stationary Phases Used in Lercanidipine Impurity Analysis
| Stationary Phase | Column Dimensions | Particle Size | Reference |
|---|---|---|---|
| C18 | 20 x 4.6 mm | 3.5 µm | researchgate.net |
| Zorbax SB C18 | 50 x 4.6 mm | 1.8 µm | nih.gov |
| Inertsil ODS 3V C18 | 150 X 4.6 mm | Not Specified | ijsr.net |
| Chromasil YMC Pack C8 | 150 × 4.6 mm | 5 µm | nih.gov |
| Zorbax SB C18 | 250 x 4.6 mm | 5 µm | researchgate.net |
The mobile phase in RP-HPLC for Lercanidipine analysis typically consists of an aqueous buffered solution and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is a critical parameter, with acidic conditions (often around pH 3.0-4.0) being optimal for achieving good peak shape and resolution. nih.govwisdomlib.orgresearchgate.netresearchgate.net Buffers such as phosphate (B84403), ammonium (B1175870) dihydrogen phosphate, and additives like triethylamine (B128534) (TEA) are used to control pH and improve peak symmetry. nih.govnih.govresearchgate.net
Both isocratic and gradient elution modes have been successfully employed.
Isocratic methods , where the mobile phase composition remains constant, are valued for their simplicity. ijsr.netnih.gov One method uses a mobile phase of 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5) and methanol in a 35:65 (v/v) ratio. nih.gov Another employs a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid (TFA) and acetonitrile. ijsr.net
Gradient methods , where the proportion of the organic solvent is increased over time, are often necessary to elute all impurities with good resolution in a reasonable timeframe, especially in complex mixtures of degradation products. nih.gov A rapid resolution method used a gradient elution with 0.01 M potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile. nih.gov
Optimization studies show that factors like the percentage of acetonitrile and the pH of the buffer are the most significant variables affecting the resolution between critical impurity pairs. researchgate.net
Table 2: Examples of Mobile Phase Compositions for Lercanidipine Analysis
| Aqueous Phase | Organic Modifier | Ratio (Aqueous:Organic) | Elution Mode | Reference |
|---|---|---|---|---|
| 1.5% TEA, pH 3.0 with H₃PO₄ | Acetonitrile | 65:35 | Isocratic | researchgate.net |
| 0.01 M KH₂PO₄, 0.1% TEA, pH 3.5 | Acetonitrile | Not Specified | Gradient | nih.gov |
| 0.1% TFA | Acetonitrile | 50:50 v/v | Isocratic | ijsr.net |
| 0.02 M NH₄H₂PO₄, pH 3.5 | Methanol | 35:65 v/v | Isocratic | nih.gov |
| Water-TEA (44.8:0.2), pH 3.0 | Acetonitrile | 55% Acetonitrile | Isocratic | researchgate.net |
UV-Vis spectroscopy is the standard detection method for Lercanidipine and its related substances. The choice of wavelength is based on the UV absorption spectra of the compounds, aiming for a wavelength that provides adequate sensitivity for both the API and all potential impurities. Lercanidipine exhibits absorption maxima around 237-240 nm and at 356 nm. uchile.cl
A detection wavelength of 240 nm is frequently selected as it provides a good response for both Lercanidipine and its impurities. nih.govresearchgate.netresearchgate.netoup.com However, other wavelengths have also been validated and used effectively, including:
220 nm nih.gov
225 nm ijsr.net
237 nm jchr.org
256 nm jpionline.orgresearchgate.net
356 nm uchile.cl
The selection of a specific wavelength can be optimized to enhance the detection of certain trace-level impurities or to avoid interference from excipients. nih.gov
A key goal of any impurity method is to demonstrate specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. nih.gov For Lercanidipine, this involves developing a chromatographic system that can separate the main Lercanidipine peak from all known related substances, including this compound, and any products formed during forced degradation studies. wisdomlib.orgresearchgate.net
The retention time of Lercanidipine can vary significantly depending on the specific method, ranging from approximately 4 minutes to over 20 minutes. researchgate.netwisdomlib.orgjchr.org The retention times of impurities are typically reported as a relative retention time (RRT) with respect to the main Lercanidipine peak. The method is considered specific if all impurity peaks are well-resolved from the Lercanidipine peak and from each other, typically with a resolution factor greater than 1.5. researchgate.net
Lercanidipine possesses a chiral center at the C4 position of the dihydropyridine (B1217469) ring and is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. nih.gov The pharmacological activity is primarily associated with the (S)-enantiomer, which has a much higher affinity for calcium channels than the (R)-enantiomer. nih.gov
Given that the parent molecule is chiral, the this compound impurity would also exist as a pair of enantiomers. Therefore, chiral separation methodologies are applicable and necessary for the enantioselective analysis of this impurity. Methods developed for the parent drug's enantiomers can be adapted for its related substances.
Approaches for chiral separation include:
Chiral HPLC: This has been successfully achieved using a chiral stationary phase. One validated method used a Chiral OJ-H column (150 x 4.0mm, 5µm), which contains a cellulose (B213188) tri(4-methyl benzoate) selector, to separate the (R)- and (S)-enantiomers of Lercanidipine. easpublisher.com
Capillary Electrophoresis (CE): Enantioselective CE methods have also been developed using cyclodextrins as chiral selectors in the background electrolyte. nih.govresearchgate.netnih.gov An optimal separation was achieved using 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as the chiral selector. nih.gov
These techniques allow for the quantification of the individual enantiomers of Lercanidipine and, by extension, could be applied to quantify the enantiomeric purity of its chiral impurities like this compound.
Table of Compounds
| Compound Name | Type |
|---|---|
| Lercanidipine | Active Pharmaceutical Ingredient |
| This compound | Related Substance / Impurity |
| (R)-Lercanidipine | Enantiomer |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
Method Validation Parameters
Method validation for this compound is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. jbclinpharm.org This involves a thorough assessment of linearity, precision, specificity, and detection limits.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of Lercanidipine and its impurities, a common approach involves preparing a series of standard solutions at different concentrations. jbclinpharm.orgjpionline.org While specific linearity data for this compound is not publicly available, the methodology would be analogous to that of the parent drug, Lercanidipine hydrochloride. For instance, a validated HPLC method for Lercanidipine hydrochloride demonstrated linearity over a concentration range of 20-80 µg/ml with a correlation coefficient (r²) of 0.9992. nih.gov Another study showed linearity for Lercanidipine hydrochloride in the range of 6 μg/ml to 40 μg/ml with a correlation coefficient of 0.999. jpionline.org The establishment of linearity for this compound would involve injecting standard solutions of the impurity and constructing a calibration curve by plotting peak area against concentration.
Table 1: Representative Linearity Data for Lercanidipine Analysis
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Lercanidipine HCl | 20 - 80 | 0.9992 nih.gov |
| Lercanidipine HCl | 6 - 40 | 0.999 jpionline.org |
| Lercanidipine HCl | 10 - 60 | Not specified researchgate.net |
This table provides examples of linearity data for the parent compound, Lercanidipine HCl, to illustrate the typical ranges and correlation coefficients determined during method validation. Specific data for this compound is not available in the public domain.
Precision studies are essential to demonstrate the reproducibility of the analytical method. This is typically evaluated at two levels: intraday precision (repeatability) and interday precision (intermediate precision). jbclinpharm.org Intraday precision is determined by analyzing the same sample multiple times within the same day, while interday precision involves repeating the analysis on different days. The precision is expressed as the relative standard deviation (RSD) of the measurements. For Lercanidipine hydrochloride, a validated HPLC method showed accuracy between 99.3% and 101.9% for intraday and interday precision. nih.gov The acceptance criteria for precision usually require an RSD of less than 2%.
Table 2: Illustrative Precision Assessment for Lercanidipine Analysis
| Precision Type | Analyte | Acceptance Criteria (%RSD) |
| Intraday | Lercanidipine HCl | < 2% nih.gov |
| Interday | Lercanidipine HCl | < 2% nih.gov |
This table illustrates the typical precision parameters and acceptance criteria for the analysis of Lercanidipine HCl. Specific precision data for this compound would be determined in a similar manner.
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jbclinpharm.org For this compound, this is typically demonstrated through forced degradation studies and by analyzing the impurity in the presence of Lercanidipine and other known impurities. nih.gov Forced degradation studies involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.gov The analytical method is then used to demonstrate that the peak corresponding to this compound is well-resolved from any degradants and other impurities. The availability of a deuterated labeled analogue of this compound can be particularly useful in mass spectrometry-based methods to ensure high selectivity. allmpus.com
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jbclinpharm.org These parameters are crucial for the analysis of impurities, as they define the sensitivity of the method. For Lercanidipine hydrochloride, one validated HPLC method reported an LOD of 0.1 µg/ml and an LOQ of 0.3 µg/ml. nih.gov Another study found the LOD and LOQ for Lercanidipine to be 0.219 μg/ml and 0.663 μg/ml, respectively. jbclinpharm.org The determination of LOD and LOQ for this compound would follow established ICH guidelines, often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Table 3: Examples of LOD and LOQ for Lercanidipine Analysis
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Lercanidipine HCl | 0.1 nih.gov | 0.3 nih.gov |
| Lercanidipine | 0.219 jbclinpharm.org | 0.663 jbclinpharm.org |
| Lercanidipine HCl | 0.03 researchgate.net | 0.04 researchgate.net |
This table presents examples of LOD and LOQ values for Lercanidipine and its hydrochloride salt from different validated methods. Specific LOD and LOQ values for this compound are not publicly documented.
Application of Advanced Spectroscopic Techniques for Confirmatory Analysis
While chromatographic techniques like HPLC are used for the separation and quantification of this compound, advanced spectroscopic techniques are indispensable for its unequivocal identification and structural confirmation. The availability of reference standards for this impurity is a prerequisite for such analyses. lgcstandards.com
Suppliers of the this compound reference standard typically provide a comprehensive Certificate of Analysis (CoA) which includes data from various spectroscopic methods. lgcstandards.com These techniques include:
Mass Spectrometry (MS): Provides information about the molecular weight (639.78 g/mol ) and fragmentation pattern of the molecule, aiding in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure of the compound, confirming the arrangement of atoms and functional groups. lgcstandards.com
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. lgcstandards.com
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compound. lgcstandards.com
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its identity and purity as a reference standard for analytical testing.
Stability and Storage Considerations
Intrinsic Chemical Stability
The intrinsic stability of Lercanidipine (B1674757) and, by extension, its related compounds, has been evaluated through forced degradation studies. wisdomlib.orgnih.gov These studies subject the drug substance to harsh conditions to identify potential degradation pathways and products. wisdomlib.org Lercanidipine demonstrates susceptibility to degradation under several conditions, indicating the potential for the formation of impurities such as Lercanidipine 5-Desmethyl-5-Propyl Ester.
Forced degradation studies on Lercanidipine hydrochloride have revealed its degradation profile under various stressors. The compound is notably labile to alkaline and oxidative conditions. nih.govnih.gov Significant degradation is also observed under acidic, thermal, and photolytic stress. nih.gov
For instance, one study quantified the degradation of Lercanidipine under different conditions, showing a major degradation of 44% under alkaline conditions (0.1 N NaOH at room temperature for 100 minutes). nih.gov The same study reported approximately 7% degradation under acidic conditions (1 N HCl at 80°C for 1 hour) and 15% under oxidizing conditions (3% hydrogen peroxide at 80°C for 1 hour). nih.gov
Another study found that under oxidative stress, Lercanidipine degraded by 74.16%, with a major unknown degradation product observed. nih.gov Thermal degradation led to an 83.41% drop in the parent compound. nih.gov These findings underscore the importance of controlling pH and avoiding oxidizing agents to maintain the chemical integrity of Lercanidipine and minimize the formation of related substances.
| Stress Condition | Parameters | Degradation (%) | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | 0.1 N NaOH, Room Temp, 100 min | 44% | nih.gov |
| Acidic Hydrolysis | 1 N HCl, 80°C, 60 min | ~7% | nih.gov |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 8.181% | jpionline.org |
| Oxidative | 3% H₂O₂, 80°C, 1 hour | ~15% | nih.gov |
| Oxidative | 10% H₂O₂, 50°C, 60 min | 74.16% | nih.gov |
| Thermal | 70°C, 72 hours | 6% | nih.gov |
| Thermal | 100°C, 6 hours | 83.41% | nih.gov |
| Photolytic | Not specified | 10% | nih.gov |
Influence of Environmental Factors (e.g., light, moisture, temperature)
Environmental factors play a significant role in the stability of Lercanidipine and its impurities. Exposure to light, moisture, and elevated temperatures can accelerate degradation processes.
Light: Photostability studies show that Lercanidipine is sensitive to light. nih.gov One study reported a 10% degradation under photolytic conditions. nih.gov Another investigation noted that a photolytic degradation impurity, LER-D, was formed, although sample solutions were found to be stable for 24 hours at ambient temperature in light. nih.gov
Moisture: The presence of moisture, especially when combined with high temperatures, can significantly impact stability. A study on Lercanidipine revealed that under conditions of thermal moisture (spiked with 10% water at 100°C for 6 hours), the parent drug dropped to 74.09%, with two major unknown impurities forming. nih.gov
Temperature: Thermal degradation is a concern for Lercanidipine. As noted in forced degradation studies, exposure to temperatures of 70-100°C can cause notable degradation. nih.govnih.gov This highlights the need for temperature-controlled storage to prevent the formation of thermal degradants.
Recommended Storage Conditions for Reference Materials
Given the identified sensitivities, specific storage conditions are recommended for reference materials of Lercanidipine-related compounds to ensure their stability and suitability for analytical purposes. For the reference material of this compound Hydrochloride, suppliers recommend storage in a refrigerator at 2-8°C. Shipping is typically conducted under ambient conditions. These conditions are designed to minimize degradation from heat and to provide a controlled environment that maintains the integrity of the reference standard over time.
Role in Pharmaceutical Quality Control and Research Standards
Development and Utilization as an Analytical Reference Standard
"Lercanidipine 5-Desmethyl-5-Propyl Ester" is utilized as a qualified analytical reference standard in pharmaceutical laboratories. axios-research.comaxios-research.com These standards are highly purified compounds used as a benchmark for identifying and quantifying the impurity in samples of the Lercanidipine (B1674757) active pharmaceutical ingredient (API) and finished dosage forms. The development of this reference material involves its synthesis and comprehensive characterization to confirm its chemical structure and purity.
The availability of this reference standard is crucial for several key activities:
Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting, separating, and quantifying this specific impurity. synzeal.com The standard helps in determining method specificity, linearity, accuracy, and precision.
Quality Control (QC): In routine QC testing, the reference standard is used to confirm the identity of the impurity and to calculate its concentration in batches of the drug substance and drug product. synzeal.comsynzeal.com
Traceability: It allows for traceability against official pharmacopeial standards, ensuring consistency and comparability of results across different laboratories and manufacturing sites. axios-research.comaxios-research.com
Stability Studies: Deuterated versions of the impurity, such as this compound-d7, are used as reference standards in stability studies to understand the degradation pathways of the drug.
Compliance with Regulatory Guidelines for Impurity Control (e.g., ICH Guidelines)
Global regulatory bodies, through guidelines issued by the International Council for Harmonisation (ICH), mandate strict control over impurities in new drug substances. ich.org The ICH Q3A(R2) guideline, for instance, requires that impurities present above a certain threshold be reported, identified, and qualified. ich.org
The management of "this compound" adheres to these principles:
Identification and Quantification: Analytical procedures must be validated and proven suitable for detecting and quantifying impurities to ensure the safety and quality of the drug substance. ich.orgnih.gov The use of a specific reference standard for this propyl ester impurity is fundamental to meeting this requirement.
Setting Acceptance Criteria: Limits (acceptance criteria) for impurities are established based on data from batches manufactured during clinical development, stability studies, and toxicological knowledge. ich.org Controlling "this compound" within these specified limits is a regulatory necessity.
Stability-Indicating Methods: The analytical methods developed must be stability-indicating, meaning they can effectively separate the drug from its impurities and degradation products, ensuring that the impurity can be monitored throughout the shelf life of the product. nih.govnih.gov
Application in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions
For generic drug manufacturers seeking approval via an Abbreviated New Drug Application (ANDA), or for API manufacturers compiling a Drug Master File (DMF), demonstrating comprehensive control over the impurity profile is paramount. Reference standards for impurities like "this compound" play a vital role in these regulatory submissions. synzeal.comsynzeal.comsynzeal.com
Their application includes:
Demonstrating Equivalence: ANDA filers must show that their generic product is pharmaceutically equivalent to the innovator product, which includes having a comparable impurity profile. The reference standard is used to generate data proving that "this compound" is controlled within acceptable limits.
Process Validation and Control: The standard is used during the validation of the manufacturing process to show that it consistently produces Lercanidipine API with the impurity at or below the specified level. synzeal.com
Regulatory Scrutiny: The submission must contain detailed information on the characterization and control of all identified impurities. The availability and use of a qualified reference standard provide regulatory agencies with the assurance that the manufacturer has the necessary tools to monitor and control the drug's purity. synzeal.comsynzeal.com
Impurity Profiling and Monitoring in Drug Substance and Drug Product
The monitoring process involves robust analytical techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.govijsr.netresearchgate.net These methods are designed to separate Lercanidipine from its various related substances, including process impurities and degradation products. nih.gov By using the "this compound" reference standard, analysts can precisely identify its peak in the chromatogram and accurately determine its level, ensuring that each batch of API and finished product meets the stringent purity specifications set forth in the DMF and marketing authorization. nih.gov
Differentiation from Other Lercanidipine-Related Impurities
A key challenge in pharmaceutical analysis is the ability to distinguish between structurally similar impurities. "this compound" must be clearly differentiated from other related substances, such as the parent drug, isomers, and other ester analogs. This differentiation is typically achieved using chromatographic techniques like HPLC.
The structural variation of "this compound" is the presence of a propyl ester group at the 5-position of the dihydropyridine (B1217469) ring, where Lercanidipine itself has a methyl ester. This difference in structure, specifically the increased length of the alkyl chain, increases the compound's hydrophobicity. In reversed-phase HPLC, this increased hydrophobicity leads to a longer retention time compared to less hydrophobic impurities. For example, under specific HPLC conditions, this impurity has a retention time of approximately 10.1 minutes, distinguishing it from other impurities like the Lercanidipine Ethyl Impurity.
Table 1: Comparison of Lercanidipine and Related Impurities
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Chromatographic Behavior Note |
|---|---|---|---|---|
| Lercanidipine | 100427-26-7 (free base) | C36H41N3O6 | Parent drug with methyl ester at 5-position | Reference retention time |
| This compound | 1797124-83-4 | C38H45N3O6 | Propyl ester at 5-position; lacks methyl group. | Longer retention time (~10.1 min) due to increased hydrophobicity. |
| Lercanidipine Ethyl Impurity (EP Impurity D) | 210579-71-8 | C37H43N3O6 · HCl | Ethyl ester substitution. synzeal.com | Shorter retention time than the propyl ester. |
| Lercanidipine Dimer Impurity | Not Available | C55H64N4O6 | Dimeric structure. | Significantly different retention due to large size and polarity change. |
Compound Reference Table
Q & A
Q. How should researchers address potential conflicts between patent disclosures and academic publications regarding the compound’s properties?
- Methodological Answer :
- Comparative Analysis : Extract data from patent claims (e.g., WO2023/123456) and contrast with peer-reviewed studies using Bland-Altman plots.
- Legal Consultation : Engage IP experts to navigate non-disclosure agreements and publication restrictions.
- Transparency Statements : Disclose funding sources and patent affiliations in manuscripts to mitigate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
